Phenyramidol salicylate
Overview
Description
Phenyramidol salicylate is a compound that combines the properties of phenyramidol, a muscle relaxant and analgesic, with salicylate, a derivative of salicylic acid known for its anti-inflammatory properties. This combination is used primarily for the treatment of musculoskeletal pain and spasms. Phenyramidol was first described pharmacologically in 1959 and has since been used in various formulations to treat painful musculoskeletal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyramidol salicylate involves the reaction of phenyramidol with salicylic acid. Phenyramidol itself can be synthesized through a multi-step process starting from pyridine derivatives. The reaction typically involves the formation of an intermediate, which is then reacted with salicylic acid under controlled conditions to form this compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenyramidol salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound oxides, while reduction can yield reduced phenyramidol derivatives .
Scientific Research Applications
Phenyramidol salicylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving muscle relaxants and analgesics.
Biology: Research on its effects on muscle tissues and pain pathways helps in understanding its mechanism of action.
Medicine: Clinical studies focus on its efficacy and safety in treating musculoskeletal pain and spasms.
Industry: It is used in the formulation of pharmaceutical products for pain relief and muscle relaxation .
Mechanism of Action
Phenyramidol salicylate exerts its effects by blocking interneurons in the brain stem and spinal cord, leading to muscle relaxation and pain relief. The salicylate component provides additional anti-inflammatory effects by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its anti-inflammatory and keratolytic properties.
Methyl Salicylate: Used topically for its analgesic and anti-inflammatory effects.
Acetylsalicylic Acid (Aspirin): Widely used for pain relief and anti-inflammatory purposes .
Uniqueness
Phenyramidol salicylate is unique in combining the muscle relaxant properties of phenyramidol with the anti-inflammatory effects of salicylate. This dual action makes it particularly effective for treating musculoskeletal pain and spasms, offering both pain relief and muscle relaxation in a single compound .
Properties
IUPAC Name |
2-hydroxybenzoic acid;1-phenyl-2-(pyridin-2-ylamino)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C7H6O3/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;8-6-4-2-1-3-5(6)7(9)10/h1-9,12,16H,10H2,(H,14,15);1-4,8H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVRAOITHDABM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.C1=CC=C(C(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-07-0 | |
Record name | Phenyramidol salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYRAMIDOL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H670S81Z1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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